molecular formula C11H23NO3 B018010 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate CAS No. 25462-17-3

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Cat. No. B018010
CAS RN: 25462-17-3
M. Wt: 217.31 g/mol
InChI Key: CYKYMRWEPMUFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical "2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate" is a compound that can be synthesized through various chemical reactions, involving carbamate derivatives and hydroxymethyl functionalities. Although direct studies on this exact molecule were not found, research on similar compounds provides insights into the methods and principles that could apply to its synthesis and analysis.

Synthesis Analysis

The synthesis of carbamate derivatives often involves the interaction of alcohols with isocyanates or carbamoyl chlorides. For example, the synthesis and evaluation of bis(carbamate) derivatives of imidazoles demonstrated the importance of substituents on the molecule's activity and properties (Anderson, Bhattacharjee, & Houston, 1989). Similar synthetic strategies could be employed for the target molecule, considering the presence of a hydroxymethyl group and the carbamate functional group.

Molecular Structure Analysis

The molecular structure of carbamates is crucial for their chemical behavior and interactions. Studies on carbamates like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate have shown how molecular structures, including hydrogen bonding and steric hindrance, influence their properties and reactivity (Garden et al., 2007).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including hydrolysis, amination, and interactions with other organic compounds. For instance, the reaction mechanisms and antineoplastic activities of specific carbamates against different types of cancers have been evaluated, showcasing the diverse chemical reactivity and potential applications of carbamate derivatives (Anderson, Chang, & Mcpherson, 1983).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. Research on the dielectric properties of photoreactive polystyrene containing carbamate groups in the side chain has provided insights into the material properties that could be relevant for the target molecule (Kim et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are critical for understanding carbamates' functionality. Studies on the synthesis, evaluation of chemical reactivity, and murine antineoplastic activity of carbamate derivatives highlight the importance of chemical modifications on the biological activity and chemical stability of these compounds (Anderson, Chang, & Mcpherson, 1983).

Scientific Research Applications

Carbamates, such as 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, are a class of organic compounds that have diverse applications in scientific research and industrial processes. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. The versatility of carbamates stems from their reactivity, which allows them to be used in various chemical transformations and as intermediates in the synthesis of more complex molecules.

Metabolic and Toxicological Studies

Carbamates, including structurally related compounds, have been extensively studied for their metabolic pathways and potential toxicity. For instance, 2-Methylpropene (isobutene), a gaseous chemical used in the synthetic rubber industry, undergoes metabolic activation to form reactive epoxides, which are crucial for understanding the compound's toxicity and environmental impact (Cornet & Rogiers, 1997). These studies highlight the importance of assessing the metabolic fate and potential hazards of carbamate compounds in environmental and biological contexts.

Antimicrobial and Anti-biofilm Properties

The antimicrobial and anti-biofilm activities of carbamate derivatives have been a significant area of interest. Natural compounds like carvacrol, which shares functional similarities with carbamates, exhibit potent antimicrobial properties against a wide range of pathogens. This has led to the exploration of carbamate analogs for developing new antimicrobial agents and bio-inspired anti-infective materials (Marchese et al., 2018).

Pharmacological Properties

Carbamates are also explored for their pharmacological properties. Thymol, a natural monoterpene phenol similar in reactivity to carbamates, has been shown to possess various therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities. This suggests the potential of carbamate derivatives in developing new pharmacological agents (Nagoor Meeran et al., 2017).

Environmental Chemistry and Toxicology

The environmental chemistry and toxicology of carbamates, such as Ethyl carbamate (urethane), have been extensively reviewed, focusing on their occurrence, metabolism, and potential health risks. Such studies are crucial for understanding the environmental fate and safety of carbamate compounds and guiding regulatory policies (Weber & Sharypov, 2009).

Safety And Hazards

The safety and hazards associated with a specific carbamate would depend on its structure and use. Some carbamates are used as pesticides and can be toxic if ingested or inhaled .

properties

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYMRWEPMUFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885302
Record name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

CAS RN

25462-17-3
Record name 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Reactant of Route 6
Reactant of Route 6
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.